molecular formula C8H9N3 B11922526 3-Methylimidazo[1,5-a]pyridin-1-amine

3-Methylimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11922526
M. Wt: 147.18 g/mol
InChI Key: DFMDEPQXSIWGTQ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridin-1-amine is a high-purity chemical building block with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . Its structure is defined by the CAS Registry Number 344327-06-6 and can be represented by the SMILES string Cc1nc(c2n1cccc2)N . This compound belongs to the imidazo[1,5-a]pyridine class of heterocycles, a scaffold of significant interest in modern scientific research due to its unique chemical structure and flexibility . Researchers are increasingly utilizing the imidazo[1,5-a]pyridine core to develop new pharmaceutical compounds and advanced materials because of its distinctive optical characteristics and biological features . While specific biological data for this particular amine derivative is limited in public sources, its molecular framework is frequently functionalized at the 1 and 3 positions to manipulate properties such as solubility, biocompatibility, and electrochemical behavior for specialized applications . As a key synthetic intermediate, this amine is valuable for constructing more complex molecules, including bis(heteroaryl)methanes. These structures are investigated as potential ligands and in drug discovery efforts, where they may help to improve efficacy and dose tolerance . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDEPQXSIWGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Imidazo 1,5 a Pyridine Systems

Reaction Intermediates in Imidazo[1,5-a]pyridine (B1214698) Formation

The formation of the imidazo[1,5-a]pyridine ring system can proceed through several key intermediates, depending on the starting materials and reaction conditions. These intermediates play a pivotal role in directing the course of the reaction and determining the final product.

Carbocationic Intermediates (e.g., benzylic carbocations)

In certain synthetic routes, the generation of a carbocation is a critical initial step. For instance, in a Ritter-type reaction for synthesizing imidazo[1,5-a]pyridine analogs, a benzylic carbocation is formed from a benzylic alcohol under acidic conditions, often facilitated by a combination of catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH). acs.orgresearchgate.net This electrophilic carbocation is then susceptible to nucleophilic attack by a nitrile, initiating the cyclization cascade. acs.org The stability of this carbocation intermediate can be influenced by substituents on the aromatic ring. However, certain substituents, such as a para-methoxy group, can lead to the formation of reactive species like para-quinone methide under acidic conditions, potentially causing substrate decomposition and lower product yields. researchgate.net Conversely, substrates with a para-trifluoromethyl group may hinder the formation of the benzylic cation, leading to the formation of side products. researchgate.net

Nitrilium Ion Pathways

Following the formation of the initial carbocation and its subsequent attack by a nitrile, a nitrilium ion intermediate is generated. acs.orgresearchgate.net This highly electrophilic species is key to the subsequent intramolecular cyclization. The nitrogen atom of the pyridine (B92270) ring acts as an intramolecular nucleophile, attacking the nitrilium ion to form the five-membered imidazole (B134444) ring. acs.org Subsequent rearomatization then leads to the final imidazo[1,5-a]pyridine product. acs.orgresearchgate.net In some cases, a competing pathway can occur where the nitrilium ion is attacked by an external nucleophile, such as an alcohol, which after hydrolysis can lead to the formation of a side product. researchgate.net Another pathway involves the initial protonation of the nitrile moiety under acidic conditions to directly generate the nitrilium ion, which then undergoes hydration to form an amide intermediate. acs.org

Amidinium and Dihydro-1H-imidazo[1,5-a]pyridin-4-ium Ion Intermediates

An alternative mechanistic pathway involves the formation of an amidinium intermediate. This occurs in the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA). beilstein-journals.orgnih.gov The initial nucleophilic attack of the amine on the activated nitroalkane forms an amidinium species. beilstein-journals.orgnih.gov This intermediate is well-suited for a 5-exo-trig cyclization, where the "masked imine" of the pyridine ring attacks the amidinium carbon. beilstein-journals.orgnih.gov This cyclization leads to the formation of a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.orgnih.gov Subsequent deprotonation and elimination of O-phosphorylated hydroxylamine (B1172632) yield the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org

Elucidation of Regioselectivity and Stereoselectivity in Functionalization

The functionalization of the pre-formed imidazo[1,5-a]pyridine ring system is crucial for creating a diverse range of derivatives. The regioselectivity of these reactions, determining the position of substitution, is a key aspect of synthetic control.

Recent methodologies have focused on achieving high regioselectivity in the synthesis of substituted imidazo[1,5-a]pyridines. For instance, catalyst-free reactions of heterocyclic ketene (B1206846) aminals with specific acrylate (B77674) derivatives have been shown to proceed with high regioselectivity, yielding pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines through regioselective aza-ene additions and cyclic-condensation reactions. rsc.org Similarly, the synthesis of 3-substituted imidazo[1,2-a]pyridines has been achieved with high regiospecificity. researchgate.net

While the provided search results heavily emphasize regioselectivity in the synthesis of the imidazo[1,5-a]pyridine core and its C3-functionalization, specific details on the stereoselectivity of functionalizing 3-Methylimidazo[1,5-a]pyridin-1-amine are not extensively covered. However, the principles of controlling regioselectivity through the choice of reagents, catalysts, and reaction conditions are fundamental and would apply to stereoselective transformations as well.

Role of Catalysts and Reagents in Reaction Mechanism Control

The choice of catalysts and reagents is paramount in directing the reaction mechanism and achieving the desired imidazo[1,5-a]pyridine product with high yield and selectivity.

In the Ritter-type synthesis, the combination of a Lewis acid catalyst like Bi(OTf)₃ and a Brønsted acid like p-TsOH is crucial. acs.orgresearchgate.net Bi(OTf)₃ is particularly effective in generating the initial benzylic carbocation from the corresponding alcohol. acs.orgresearchgate.net The concentration of the acid and the reaction temperature can also significantly impact the yield of the desired product. acs.org For example, experiments have shown that in the absence of Bi(OTf)₃, the yield of the imidazo[1,5-a]pyridine product is significantly reduced. acs.org

In the synthesis involving nitroalkanes, polyphosphoric acid (PPA) plays a dual role. It acts as a medium and also as a reagent to activate the nitroalkane, converting it into a highly electrophilic phosphorylated nitronate species. beilstein-journals.orgnih.gov This activation is essential for the initial nucleophilic attack by the amine.

Furthermore, various other catalytic systems have been employed in the synthesis of imidazo[1,5-a]pyridines. These include copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds, which offers an atom-economical and sustainable route. beilstein-journals.org In these reactions, Cu(OAc)₂ has been identified as a suitable catalyst, while other Lewis acids like CuI, Cu(OTf)₂, and FeCl₃ gave lower yields. beilstein-journals.org Metal-free conditions have also been developed, for instance, using BF₃·Et₂O as a catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org The choice of solvent can also be critical in these reactions. organic-chemistry.org

The following table summarizes the role of various catalysts and reagents in the synthesis of imidazo[1,5-a]pyridine systems:

Catalyst/ReagentRole in Reaction MechanismReference(s)
Bi(OTf)₃ / p-TsOH Generates benzylic carbocation from benzylic alcohol in Ritter-type reactions. acs.org, researchgate.net
Polyphosphoric Acid (PPA) Activates nitroalkanes to form electrophilic phosphorylated nitronates. beilstein-journals.org, nih.gov
Cu(OAc)₂ Catalyzes aerobic oxidative amination of C(sp³)–H bonds. beilstein-journals.org
BF₃·Et₂O Catalyzes denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org
Molecular Iodine (I₂) Mediates transition-metal-free oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org
Trifluoroacetic Anhydride (B1165640) (TFAA) Acts as a trifluoromethylating reagent and promotes dehydrative cyclization. organic-chemistry.org

Reactivity and Derivatization Strategies of the 3 Methylimidazo 1,5 a Pyridin 1 Amine Scaffold

Electrophilic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Ring System

The imidazo[1,5-a]pyridine core is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The precise location of substitution is directed by the activating and directing effects of the fused rings and the existing substituents.

Reactivity at the C-1 Position (e.g., nucleophilic addition with ninhydrin)

A notable example of reactivity involving this position is the interaction with ninhydrin (B49086). Ninhydrin is a chemical widely used for the detection of primary amino groups, with which it reacts to form a deep purple-colored compound known as Ruhemann's purple. nih.govbyjus.com The reaction mechanism involves the primary amine of a molecule, like an amino acid, reacting with ninhydrin through a condensation reaction. byjus.com In the case of 3-Methylimidazo[1,5-a]pyridin-1-amine, the exocyclic primary amine at the C-1 position is available to react. This reaction proceeds via oxidative deamination of the amino acid by ninhydrin. byjus.com The ammonia (B1221849) and carbon dioxide are liberated in this process, leading to the formation of hydrindantin (B147029) and an aldehyde. byjus.com The liberated ammonia then reacts with another molecule of ninhydrin to yield the characteristic purple diketohydrin complex. byjus.com This reaction underscores the accessibility and reactivity of the primary amine at the C-1 position for nucleophilic addition-elimination type reactions.

Reactivity at the C-3 Position (e.g., C3-alkylation)

The C-3 position of the imidazo[1,5-a]pyridine scaffold is another highly reactive site, particularly for electrophilic substitution. This is due to it being an electron-rich carbon in the imidazole (B134444) portion of the fused ring system.

C3-alkylation has been demonstrated as a viable strategy for functionalizing the imidazo[1,5-a]pyridine core. For the related imidazo[1,2-a]pyridine (B132010) system, efficient C3-H alkylation methods have been developed using donor-acceptor cyclopropanes under Lewis acid-catalyzed conditions. nih.gov This type of reaction proceeds via the nucleophilic attack of the electron-rich C-3 position of the imidazopyridine onto the electrophilic cyclopropane, which is activated by the Lewis acid. nih.gov Similarly, three-component aza-Friedel–Crafts reactions, catalyzed by Lewis acids like Y(OTf)₃, have been employed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.comresearchgate.netnih.gov In this reaction, an iminium ion, formed in situ from an aldehyde and an amine, acts as the electrophile that is attacked by the C-3 position of the imidazo[1,2-a]pyridine ring. mdpi.com These methodologies highlight the nucleophilic character of the C-3 position and its availability for forming new carbon-carbon bonds.

Influence of Existing Substituents (Methyl and Amine) on Ring Activation and Directivity

The reactivity and regioselectivity of electrophilic substitution on the imidazo[1,5-a]pyridine ring are significantly influenced by the electronic effects of the existing substituents: the methyl group at C-3 and the amine group at C-1.

Both the methyl (-CH₃) and the primary amine (-NH₂) groups are electron-donating groups. The methyl group is weakly activating through a positive inductive effect (+I), while the amine group is strongly activating due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through a positive mesomeric effect (+M).

Nucleophilic Reactions and Annulation Processes

Beyond electrophilic substitutions, the this compound scaffold can participate in various nucleophilic reactions and cycloaddition processes, further expanding its synthetic utility.

1,4-Dipolar Cycloaddition Reactions

The imidazo[1,5-a]pyridine system can act as a 1,4-dipole in cycloaddition reactions. This reactivity is particularly relevant for the construction of more complex, fused heterocyclic systems. Azomethine imines, which are 1,3-dipoles, are known to react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered dinitrogenated heterocycles. rsc.org In the context of the imidazo[1,5-a]pyridine scaffold, pyridinium (B92312) imides can act as cyclic azomethine imines, which upon reaction with dipolarophiles, can lead to the formation of pyrazolopyridines. rsc.org These reactions can be performed under thermal or catalytic conditions and are a powerful tool for generating molecular diversity. rsc.org

Nucleophilic Additions (e.g., to carbonyl groups)

The primary amine at the C-1 position of this compound is a potent nucleophile and can readily participate in nucleophilic addition reactions with electrophilic centers, most notably carbonyl groups of aldehydes and ketones. masterorganicchemistry.com This reaction typically proceeds via the attack of the amine's lone pair on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. unizin.orglibretexts.org This intermediate, a carbinolamine, can then undergo dehydration to form an imine (a Schiff base). unizin.org The formation of imines is a reversible, acid-catalyzed process. unizin.orglibretexts.org This reactivity allows for the facile conjugation of the this compound scaffold to other molecules containing carbonyl functionalities, providing a straightforward method for creating more complex derivatives.

Functional Group Transformations of the 1-Amine Moiety

The 1-amine group of this compound serves as a key handle for introducing a variety of functional groups and for building more complex molecular architectures. Its reactivity is influenced by the electronic nature of the imidazo[1,5-a]pyridine ring system.

Acylation and Alkylation Reactions of the Amine Group

While specific literature on the acylation and alkylation of this compound is not extensively documented, the reactivity of the exocyclic amino group can be inferred from studies on analogous aminopyridines and related N-heterocycles.

Acylation: The acetylation of aminopyridines has been shown to proceed directly at the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au It is therefore anticipated that the 1-amine group of this compound would readily undergo acylation with common acylating agents such as acid chlorides or anhydrides in the presence of a base to afford the corresponding amides. For instance, the reaction with endic anhydride (B1165640) has been shown to chemoselectively acylate the exocyclic amino group of various aminopyridines and related heterocycles. researchgate.netrwth-aachen.derwth-aachen.de A catalytic amount of 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine can be employed to facilitate the selective acylation of the primary nitrogen atom of a hydrazide, a principle that could be extended to the 1-amine of the imidazo[1,5-a]pyridine scaffold. acs.org

Alkylation: The N-alkylation of aminopyridines can be more complex due to the potential for alkylation at the ring nitrogen. publish.csiro.au However, methods for the selective N-monoalkylation of aminopyridines have been developed. For example, the use of a carboxylic acid in the presence of sodium borohydride (B1222165) provides a mild and effective method for the N-monoalkylation of 2- and 3-aminopyridines. researchgate.net Another approach involves the use of a heterogeneous catalyst for the N-alkylation of aminopyridine compounds with an alkylation feed at elevated temperatures. google.com More contemporary methods utilize N-aminopyridinium salts as ammonia surrogates, which, after N-arylation, can undergo selective monoalkylation with alkyl halides. chemrxiv.org A metal-free N-alkylation of 2-aminopyridines with 1,2-diketones catalyzed by BF₃·OEt₂ has also been reported, leading to substituted secondary amines in good yields. acs.org These strategies suggest that the 1-amine group of this compound could be selectively alkylated under appropriate conditions to introduce various alkyl substituents.

Further Modifications and Conversions of the Amine Functionality (e.g., C-N bond formation)

Beyond simple acylation and alkylation, the 1-amine functionality is a versatile precursor for the formation of new carbon-nitrogen bonds, enabling the construction of more elaborate structures. The development of C-N bond formation reactions is a cornerstone of modern organic synthesis. researchgate.net

For instance, the amine group can be transformed into other nitrogen-containing functional groups or used as a nucleophile in various coupling reactions. While direct examples for this compound are scarce, the broader field of C-N bond formation in N-heterocycles provides a roadmap for potential transformations. chemrxiv.org This includes transition-metal-catalyzed cross-coupling reactions or multicomponent reactions. For example, a three-component reaction involving 2-aminoazine, an aldehyde, and an isocyanide in the presence of p-toluenesulfonic acid has been used to synthesize 3-aminoimidazo[1,2-a]pyridines. acs.org Such multicomponent strategies could potentially be adapted for the derivatization of the 1-amine group.

C-H Functionalization of Imidazo[1,5-a]pyridine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. The imidazo[1,5-a]pyridine ring system is amenable to such transformations, particularly at the C1 and C3 positions.

Recent research has highlighted a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines through a methylene (B1212753) insertion reaction. nih.govacs.orgnih.gov This method utilizes formaldehyde (B43269) as both a carbon source and a solvent to bridge two imidazo[1,5-a]pyridine molecules, affording bis-imidazo[1,5-a]pyridines in moderate to good yields. nih.govacs.orgnih.gov The reaction proceeds at room temperature and has been successfully applied to a range of 3-substituted imidazo[1,5-a]pyridines. nih.govacs.org

The general procedure involves stirring the 3-arylimidazo[1,5-a]pyridine with an aqueous solution of formaldehyde overnight. nih.gov The reaction can also be extended to other aldehydes, leading to the formation of various 1,1'-(arylmethylene)bis(3-arylimidazo[1,5-a]pyridines). nih.gov

Table 1: Metal-Free Methylene-Bridged Bis-Imidazo[1,5-a]pyridine Synthesis

Entry3-SubstituentAldehydeProductYield (%)
1PhenylFormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane86
23-ChlorophenylFormaldehydeBis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane77
3PerfluorophenylFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79
4PhenylBenzaldehyde1,1'-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine)82
5Phenylm-Tolualdehyde1,1'-(m-Tolylmethylene)bis(3-phenylimidazo[1,5-a]pyridine)71

Data sourced from Mahajan et al. (2024). nih.gov

This metal-free C-H functionalization strategy offers a straightforward and environmentally friendly route to novel bis-heterocyclic structures, demonstrating the reactivity of the C1 position of the imidazo[1,5-a]pyridine scaffold. nih.govacs.orgnih.gov

Computational and Theoretical Studies of the 3 Methylimidazo 1,5 a Pyridin 1 Amine Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and the energies of molecular orbitals, which govern the molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions.

Analysis of the imidazo[1,5-a]pyridine (B1214698) scaffold reveals consistent features across various derivatives. nih.gov The HOMO is typically the primary σ-donating orbital, while the LUMO acts as a π-accepting orbital. nih.gov In studies on related imidazo[1,5-a]pyridin-3-ylidenes, the HOMO is characterized as a π-donating orbital, and its energy level is indicative of the ligand's nucleophilicity. nih.gov For these related systems, the HOMO and LUMO orbitals are found to be predominantly localized over the imidazo[1,5-a]pyridine moiety. nih.gov

DFT calculations on imidazo[1,5-a]pyridin-3-ylidenes have revealed that these compounds can be strong π-acceptors. rsc.org This enhanced π-accepting character is attributed to the formation of a hybrid accepting orbital that comprises a vacant p-orbital on the carbene carbon and a π* orbital of the pyridine (B92270) ring. rsc.org The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally correlates with higher chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Related Imidazo[1,5-a]pyridine Derivatives

Compound Class HOMO (eV) LUMO (eV) Method/Basis Set
Imidazo[1,5-a]pyridin-3-ylidene Ligands nih.gov -5.43 to -5.50 -1.24 to -1.30 B3LYP/6-311++g(d,p)

This table presents data for related compound classes to illustrate typical energy ranges. Data for 3-Methylimidazo[1,5-a]pyridin-1-amine is not explicitly available.

Analysis of the molecular electrostatic potential (MEP) and charge distribution reveals the electron-rich and electron-deficient regions of a molecule. These maps are crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. For this compound, the nitrogen atoms of the pyridine ring and the exocyclic amine are expected to be electron-rich regions, representing sites susceptible to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms attached to the amine group would exhibit a positive electrostatic potential, making them potential hydrogen bond donors.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out potential synthetic routes and understanding reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most plausible reaction pathways.

The synthesis of the imidazo[1,5-a]pyridine core can occur through various routes. One proposed mechanism involves the cyclocondensation of a 2-(aminomethyl)pyridine with an electrophilically activated nitroalkane. beilstein-journals.org This pathway proceeds through a deprotonation step to form a 2,3-dihydroimidazo[1,5-a]pyridine intermediate, which subsequently eliminates a hydroxylamine (B1172632) derivative to yield the final aromatic product. beilstein-journals.org Other synthetic strategies involve transition-metal-catalyzed reactions, such as an intermolecular aza-Michael addition followed by an intramolecular cyclization. nih.gov Theoretical modeling of these pathways allows for the detailed analysis of transition state structures and activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Spectroscopic Property Prediction (e.g., Absorption, Emission, NMR)

Theoretical methods are widely used to predict various spectroscopic properties, including UV-visible absorption, fluorescence emission, and NMR chemical shifts. These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures. For instance, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental spectra to validate structural assignments. researchgate.net Similarly, calculations can predict the absorption and emission wavelengths of fluorescent derivatives, which is crucial for the design of new materials for applications like cell imaging and organic light-emitting diodes (OLEDs). unito.itmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for investigating the excited states of molecules and predicting their UV-visible absorption spectra. nih.govmdpi.com

By applying TD-DFT, researchers can simulate the absorption spectra and identify the nature of the underlying electronic transitions. mdpi.com Studies on various imidazo[1,5-a]pyridine derivatives show excellent agreement between TD-DFT-calculated spectra and experimental measurements. nih.gov The analysis often reveals that the lowest energy absorption bands are primarily due to HOMO-to-LUMO transitions. nih.gov In more complex systems, transitions may involve other orbitals, such as HOMO-1 or LUMO+1. nih.govmdpi.com To further dissect the nature of these electronic excitations, Natural Transition Orbitals (NTOs) can be calculated, providing a compact and insightful picture of the electron density redistribution upon excitation. mdpi.com

Table 2: Example of TD-DFT Transition Analysis for a Related Boron-Complexed Imidazo[1,5-a]pyridine Derivative

Calculated Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
~340 nm > 0.1 HOMO -> LUMO+1 (>83%)

This table is based on data for long-alkyl chain functionalized imidazo[1,5-a]pyridine derivatives and serves as an illustrative example of TD-DFT analysis. mdpi.com

Molecular Docking and Interaction Studies for Chemical Probes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. This method is essential in drug discovery and the development of chemical probes.

While specific docking studies for this compound were not found, the broader class of imidazopyridines has been extensively studied. For example, imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine derivatives have been evaluated as potential anti-mycobacterial agents by docking them into the active sites of enzymes like enoyl acyl carrier protein reductase and lumazine (B192210) synthase. nih.govnih.gov These studies investigate the stabilizing interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues. nih.gov Such computational screening helps identify promising candidates for further experimental validation and provides a rational basis for designing more potent and selective inhibitors. nih.gov

Advanced Applications of 3 Methylimidazo 1,5 a Pyridin 1 Amine and Its Derivatives in Chemical Sciences

Applications in Materials Science

The inherent electronic and photophysical characteristics of imidazo[1,5-a]pyridine (B1214698) derivatives make them prime candidates for the creation of novel functional materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of the imidazo[1,5-a]pyridine scaffold are recognized for their utility in optoelectronics. nih.gov Specifically, donor-π-acceptor (D–π–A) push-pull fluorophores based on a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized and investigated. rsc.org These molecules exhibit excellent intramolecular charge transfer (ICT) and a large Stokes shift, which are desirable properties for emissive materials in OLEDs. rsc.org

Research has demonstrated the successful application of these greenish-yellow emitting fluorophores in the fabrication of white light-emitting diodes (WLEDs). rsc.org The design of these materials often involves conjugating the imidazo[1,5-a]pyridine donor with an acceptor unit, such as N1 functionalized benzimidazole, through a π-spacer like a phenyl or diethylfluorene group. rsc.org This molecular architecture allows for the tuning of photophysical properties. For instance, derivatives BPy-1 and BPy-2 show strong greenish-yellow emission at approximately 520 nm. rsc.org

DerivativeDonor MoietyAcceptor MoietySpacerEmission Color
BPy-1 1,3-diphenylimidazo[1,5-a]pyridineN1 functionalized benzilimidazolePhenylGreenish-Yellow
BPy-2 1,3-diphenylimidazo[1,5-a]pyridineN1 functionalized benzilimidazolePhenylGreenish-Yellow
BPy-FL 1,3-diphenylimidazo[1,5-a]pyridineN1 functionalized benzilimidazoleDiethyl fluoreneGreenish-Yellow

Table based on data from the Journal of Materials Chemistry C. rsc.org

Smart Materials Development

The development of smart materials, which respond to external stimuli, is another promising application for imidazo[1,5-a]pyridine derivatives. Their responsive nature is often linked to their unique electronic structure. nih.govrsc.org

One key application is in the creation of materials that exhibit acidochromism—a change in color in response to a change in pH. Fluorophores based on an imidazo[1,5-a]pyridine–benzimidazole conjugate display a remarkable "on-off-on" fluorescence behavior when alternately treated with acid and base, both in solution and in a thin-film state. rsc.org This switching capability allows them to function as pH-responsive materials, transitioning from a greenish-yellow emissive state at a pH above 4 to an orange emissive state at a pH below 4. rsc.org This property has been harnessed for applications such as detecting volatile organic compounds with high acidity and for use in anti-counterfeiting measures where the material's fluorescence can be controllably altered. rsc.org

Development as Chemical Sensors and Probes

The pronounced and tunable fluorescence of imidazo[1,5-a]pyridine derivatives makes them highly suitable for use as sensors and probes, capable of detecting and visualizing specific analytes or environmental changes. nih.gov

Fluorescent Probes and Bioimaging Agents

The imidazo[1,5-a]pyridine scaffold is a foundational structure for developing innovative fluorescent probes. nih.govnih.govresearchgate.net These compounds are noted for their compact shape, emissive properties, and stability, which are ideal characteristics for bioimaging applications. nih.gov Their significant solvatochromic behavior—a shift in emission wavelength depending on the polarity of the solvent—further enhances their suitability as probes for complex biological environments like cell membranes. nih.govnih.gov

Researchers have synthesized series of imidazo[1,5-a]pyridine-based fluorophores and studied their photophysical features in various organic solvents and in liposomes, which serve as artificial models for cell membranes. nih.govnih.gov These studies confirmed the successful intercalation of the probes into the lipid bilayer, demonstrating their potential to study membrane dynamics, hydration, and fluidity, which are important indicators of cellular health. nih.govnih.gov The development of such probes is a key area of research for exploring crucial biochemical pathways. nih.gov

Chemo- and Biosensors

The application of imidazo[1,5-a]pyridine derivatives extends to the development of chemo- and biosensors. nih.gov Their ability to change fluorescent properties in response to specific chemical stimuli is the basis for their function as sensors. rsc.org

As an example, imidazo[1,5-a]pyridine–benzimidazole conjugated fluorophores have been effectively used as fluorescent pH sensors. rsc.org The bipolar nature of the imidazole (B134444) ring within the structure facilitates a distinct and reversible change in fluorescence in the presence of acids and bases. rsc.org This allows for the detection of acidic volatile organic compounds, with the sensor exhibiting a clear transition between a greenish-yellow and an orange emissive state. The mechanism for this sensing capability has been investigated through detailed spectroscopic and computational analyses. rsc.org The intense solid-state emission of some derivatives has also been explored for detecting latent fingerprints, showcasing their utility in forensic science. rsc.org

Utility in Catalysis

While much of the research focuses on the synthesis of imidazo[1,5-a]pyridines, their derivatives are also finding utility in the field of catalysis. A metal-free, C-H functionalization method has been used to synthesize bis-imidazo[1,5-a]pyridines by inserting a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine molecules. nih.gov The resulting bis-heteroarene product has been demonstrated to act as a ligand, indicating its potential to coordinate with metal centers and participate in catalytic processes. nih.gov This opens up possibilities for using these structures in the design of new catalysts for a variety of chemical transformations.

N-Heterocyclic Carbene (NHC) Precursors and Ligands

Derivatives of the imidazo[1,5-a]pyridine scaffold are instrumental in the synthesis of N-Heterocyclic Carbene (NHC) precursors. An efficient, single-step, three-component coupling reaction has been developed to produce imidazo[1,5-a]pyridinium ions, which serve as direct precursors to these NHCs. organic-chemistry.org This reaction involves the combination of substituted picolinaldehydes, various amines, and formaldehyde (B43269) under mild conditions, resulting in high yields. organic-chemistry.orgfigshare.com

This synthetic strategy is highly versatile, allowing for the incorporation of a wide array of functional groups and chiral substituents, which simplifies the creation of unsymmetrical NHCs. organic-chemistry.org These unsymmetrical NHCs are particularly sought after as ligands in homogeneous catalysis due to their strong σ-donor characteristics and the ability to fine-tune their steric environment. organic-chemistry.org The method's ability to accommodate functionalized and sterically hindered amines, including those derived from amino acids while retaining chirality, highlights its broad applicability. organic-chemistry.org Furthermore, the use of polyamines in this reaction facilitates the synthesis of bis- and tris-NHC precursors, opening pathways to complex multidentate and chiral ligands. organic-chemistry.org

Transition Metal Catalysis (e.g., pincer ligands)

The NHC ligands derived from the imidazo[1,5-a]pyridine framework exhibit significant potential in transition metal catalysis. The strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands has been demonstrated through the analysis of their rhodium complexes. rsc.org Spectroscopic data from these complexes, such as NMR and IR, indicate that these ligands have stronger π-accepting properties compared to conventional NHCs, a feature attributed to a hybrid accepting orbital involving the carbene's vacant p-orbital and the pyridine (B92270) ring's π* orbital. rsc.org

A metal-free approach has been established to synthesize methylene-bridged bis-imidazo[1,5-a]pyridines, which have been shown to function as effective ligands. nih.gov This method uses formaldehyde or other aldehydes to bridge two imidazo[1,5-a]pyridine molecules, forming a bidentate ligand structure. nih.gov These resulting bis-heteroarene products can chelate to metal centers, forming complexes with potential catalytic applications. While not classic "pincer" ligands in all configurations, the synthesis of multidentate NHC ligands from this scaffold provides a direct route to creating pincer-type architectures for advanced catalytic systems. organic-chemistry.orgnih.gov The adaptability of the synthesis allows for steric and electronic modifications, paving the way for new catalytic systems. organic-chemistry.org

Table 1: Synthesis of Methylene-Bridged Bis-imidazo[1,5-a]pyridines This table presents examples of synthesized bis-imidazo[1,5-a]pyridine derivatives which can act as ligands in transition metal catalysis.

Compound NameAryl/Aldehyde SubstituentYield (%)Melting Point (°C)
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methanePhenyl86%210–212
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methanePerfluorophenyl79%266–268
Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane3-Chlorophenyl77%N/A (Semi-solid)
Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane3-Nitrophenyl71%226–228
4-(Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl)benzaldehyde4-Formylphenyl80%142–144
Data sourced from Synthesis study. nih.gov

Scaffold for Combinatorial Chemistry and Library Synthesis

The imidazo[1,5-a]pyridine core is an excellent scaffold for combinatorial chemistry and the synthesis of large chemical libraries. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended substituents, while multiple points of functionalization allow for the systematic introduction of chemical diversity. A patent for compound libraries based on imidazo[1,5-a]pyridin-3-yl derivatives highlights their use in creating collections of molecules for screening against biological targets, specifically G-protein coupled receptors (GPCRs). google.com

The synthetic accessibility of the scaffold, through methods like the multi-component reactions previously mentioned, allows for the rapid generation of numerous analogs from readily available starting materials. organic-chemistry.orgnanobioletters.com By varying the components in these syntheses—such as the choice of amine, aldehyde, or ketone—a diverse library of compounds can be efficiently produced. organic-chemistry.orgrsc.org This makes the imidazo[1,5-a]pyridine framework an attractive starting point for generating novel chemical entities with the potential for specific biological activities.

Design and Synthesis of New Chemical Entities for Specific Research Aims

The inherent versatility of the imidazo[1,5-a]pyridine scaffold has been leveraged for the rational design and synthesis of new chemical entities (NCEs) aimed at specific research targets. A notable example is the development of functionalized 3-amino-imidazo[1,2-a]pyridines as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase. nih.gov In this research, a series of compounds were synthesized to explore the structure-activity relationship by modifying the pyridine and phenyl rings, leading to the identification of a potent inhibitor. nih.gov

Furthermore, various synthetic protocols have been developed to create specific derivatives. Transition-metal-free reactions using molecular iodine have been established to synthesize a variety of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines in a one-pot manner. rsc.org This method was successfully applied to prepare cysteine protease inhibitors. rsc.org Similarly, heterogeneous palladium catalysts have been used for the aminocarbonylation of iodo-imidazo[1,2-a]pyridines to produce a range of carboxamide derivatives. mdpi.com These targeted syntheses demonstrate how the core structure can be systematically modified to produce NCEs with tailored properties for specific biological or chemical applications.

Q & A

Q. How can derivatives be tailored for enhanced blood-brain barrier (BBB) penetration?

  • Derivatization Strategies : Introducing lipophilic groups (e.g., methyl, halogen) increases LogP, while reducing hydrogen bond donors (e.g., replacing -NH₂ with -NMe₂) improves BBB permeability. In silico tools like BBB Predictor validate modifications .

Tables for Key Data

Q. Table 1. Comparative Synthesis Methods

MethodCatalystSolventYield (%)Time (h)Reference
Conventional HeatingCu(OAc)₂THF7812
Ultrasonic-assistedCe(NO₃)₄Ethanol877

Q. Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (µM)Assay TypeReference
5-Methyl analogEGFR Kinase0.12Fluorescence
7-Chloro analogSARS-CoV-21.8Plaque Reduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.